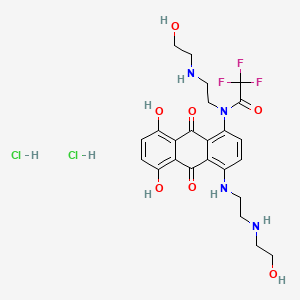![molecular formula C47H51NO15 B13857226 [(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-p-Hydroxy Paclitaxel-d5 is a deuterated derivative of 3’-p-Hydroxy Paclitaxel, a metabolite of Paclitaxel. Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer . The deuterated form, 3’-p-Hydroxy Paclitaxel-d5, is often used in research to study the pharmacokinetics and metabolism of Paclitaxel due to its stability and distinguishable mass spectrometric properties .
准备方法
The synthesis of 3’-p-Hydroxy Paclitaxel-d5 involves several steps, starting from PaclitaxelThis can be achieved through various chemical reactions, including the use of deuterated reagents and catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification .
化学反应分析
3’-p-Hydroxy Paclitaxel-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3’-p-Hydroxy Paclitaxel-d5 is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactivity of Paclitaxel derivatives.
Biology: Researchers use it to investigate the metabolic pathways and biological effects of Paclitaxel.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Paclitaxel, aiding in the development of more effective cancer treatments.
Industry: It is used in the production of stable isotope-labeled compounds for various analytical applications.
作用机制
The mechanism of action of 3’-p-Hydroxy Paclitaxel-d5 is similar to that of Paclitaxel. It stabilizes microtubules, preventing their depolymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, and the pathways involved are primarily related to microtubule dynamics and cell cycle regulation .
相似化合物的比较
3’-p-Hydroxy Paclitaxel-d5 can be compared with other Paclitaxel derivatives, such as:
6α-Hydroxy Paclitaxel: Another metabolite of Paclitaxel with similar properties but different metabolic pathways.
Docetaxel: A semi-synthetic analogue of Paclitaxel with a slightly different mechanism of action and clinical applications.
Paclitaxel: The parent compound, widely used in chemotherapy.
The uniqueness of 3’-p-Hydroxy Paclitaxel-d5 lies in its deuterated form, which provides enhanced stability and distinct mass spectrometric properties, making it valuable for research and analytical purposes .
属性
分子式 |
C47H51NO15 |
|---|---|
分子量 |
874.9 g/mol |
IUPAC 名称 |
[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33?,35-,36+,37+,38-,40+,45+,46?,47+/m0/s1/i7D,9D,10D,13D,14D |
InChI 键 |
XKSMHFPSILYEIA-IYPUKEEQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



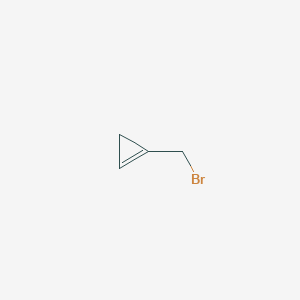
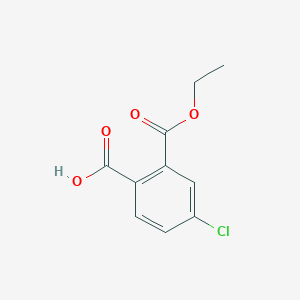

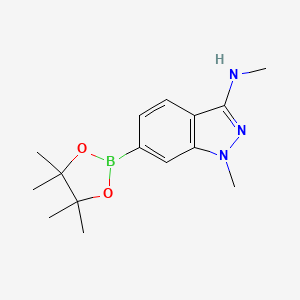
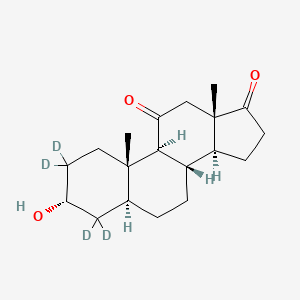
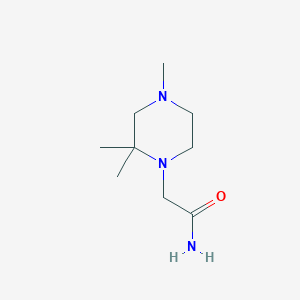
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)
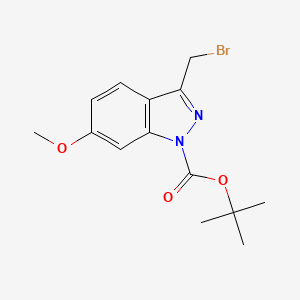
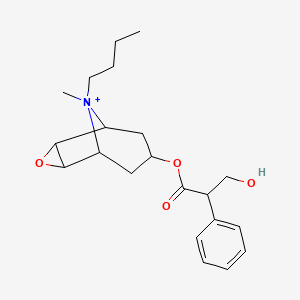
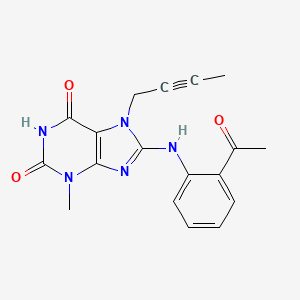

![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
